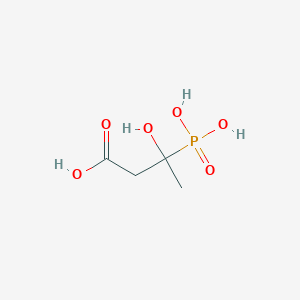
3-Hydroxy-3-phosphonobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-phosphonobutanoic acid is an organic compound with the molecular formula C4H9O6P It is a derivative of butanoic acid, featuring both hydroxyl and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid or its derivatives. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The hydroxyl and phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or phosphonic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-phosphonobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This can lead to inhibition or activation of these enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutanoic acid: Lacks the phosphonic acid group, making it less versatile in certain reactions.
Phosphonoacetic acid: Contains a phosphonic acid group but lacks the hydroxyl group, limiting its reactivity in some contexts.
Uniqueness
3-Hydroxy-3-phosphonobutanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Eigenschaften
CAS-Nummer |
114751-28-9 |
|---|---|
Molekularformel |
C4H9O6P |
Molekulargewicht |
184.08 g/mol |
IUPAC-Name |
3-hydroxy-3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O6P/c1-4(7,2-3(5)6)11(8,9)10/h7H,2H2,1H3,(H,5,6)(H2,8,9,10) |
InChI-Schlüssel |
HCYKHCKJXLGVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


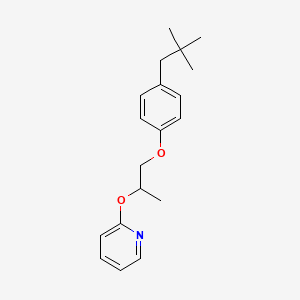
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

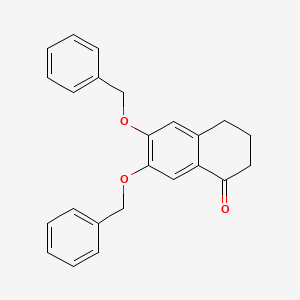
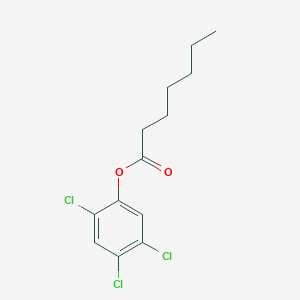

![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
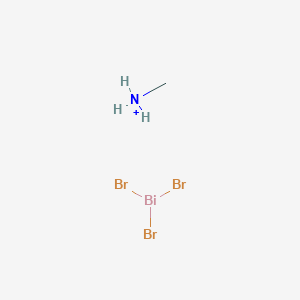
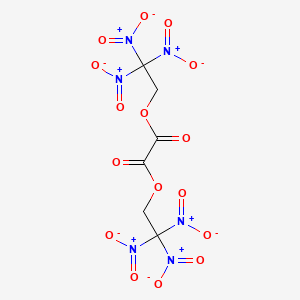
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)

